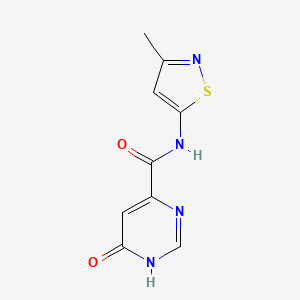

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide

Description

6-Hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxy group at position 6 and a carboxamide group at position 4. The carboxamide moiety is further linked to a 3-methylisothiazol-5-yl substituent, introducing a sulfur-containing heterocyclic ring. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., thieno[2,3-d]pyrimidine carboxamides and isoxazole-containing derivatives) highlight the importance of regiochemical substitutions and heterocyclic systems in modulating physicochemical and biological properties .

The compound’s crystal structure determination, if performed, would likely employ programs like SHELX, a widely used system for small-molecule refinement and macromolecular applications . Such analyses are critical for confirming stereochemistry and intermolecular interactions, which influence solubility and stability.

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c1-5-2-8(16-13-5)12-9(15)6-3-7(14)11-4-10-6/h2-4H,1H3,(H,12,15)(H,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSACUMOBDHETSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy and carboxamide groups. The final step involves the attachment of the 3-methylisothiazolyl group.

Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

Introduction of Hydroxy and Carboxamide Groups: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The carboxamide group is typically introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Attachment of 3-Methylisothiazolyl Group: The final step involves the coupling of the 3-methylisothiazolyl group to the nitrogen atom of the carboxamide. This can be achieved through nucleophilic substitution reactions using reagents like 3-methylisothiazole and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiazolyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, borane, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted isothiazolyl derivatives.

Scientific Research Applications

6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (): Core structure: Fused thieno[2,3-d]pyrimidine ring vs. the simple pyrimidine in the target compound. Substituents: 2-Thioxo, 3-amino, and N-phenyl groups. Synthesis: Achieved via alkylation and thiolation reactions, highlighting methodologies applicable to carboxamide derivatives .

3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid ():

- Core structure : Pyrazole ring with isoxazole substituent vs. the pyrimidine-isothiazole system.

- Key difference : Isoxazole (oxygen-containing) vs. isothiazole (sulfur-containing), affecting electronic properties and target binding .

Physicochemical Properties

Biological Activity

6-Hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a hydroxyl group and an isothiazole moiety. Its molecular formula is C₈H₈N₄O₂S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The mechanism may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may interact with various receptors, leading to alterations in signal transduction pathways.

Further studies are necessary to elucidate the precise molecular interactions and pathways involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antibacterial and antifungal properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting growth.

2. Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. In vitro assays indicate that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Potent inhibition observed |

| MCF10A (Non-cancer) | 2.5 | Lesser effect compared to MDA-MB-231 |

3. Immunomodulatory Effects

There is emerging evidence suggesting that this compound may modulate immune responses, potentially enhancing the efficacy of immune therapies.

Case Studies

Recent studies have explored the pharmacodynamics and toxicology of this compound:

- In Vivo Efficacy : In a mouse model of cancer, administration of the compound resulted in significant tumor regression and improved survival rates compared to control groups.

- Toxicity Profile : A subacute toxicity study showed a favorable safety profile at doses up to 40 mg/kg, with no significant adverse effects noted in healthy mice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.